molecular formula C19H16ClN3O3 B11291560 2-(4-benzyl-2,3-dioxopyrazin-1-yl)-N-(4-chlorophenyl)acetamide

2-(4-benzyl-2,3-dioxopyrazin-1-yl)-N-(4-chlorophenyl)acetamide

Katalognummer: B11291560
Molekulargewicht: 369.8 g/mol
InChI-Schlüssel: RAAFGOLVGZIOJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Benzyl-2,3-dioxopyrazin-1-yl)-N-(4-chlorophenyl)acetamide is a heterocyclic compound featuring a dioxopyrazine core substituted with a benzyl group at the 4-position and an acetamide moiety linked to a 4-chlorophenyl group. The dioxopyrazine ring contributes to its electron-deficient aromatic system, enhancing reactivity in biological and chemical interactions. The 4-chlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals, often improving bioavailability and target binding .

Eigenschaften

Molekularformel

C19H16ClN3O3

Molekulargewicht

369.8 g/mol

IUPAC-Name

2-(4-benzyl-2,3-dioxopyrazin-1-yl)-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C19H16ClN3O3/c20-15-6-8-16(9-7-15)21-17(24)13-23-11-10-22(18(25)19(23)26)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,24)

InChI-Schlüssel

RAAFGOLVGZIOJZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Chlorphenyl)-2-(4-benzyl-2,3-dioxopyrazin-1-yl)acetamid beinhaltet in der Regel mehrstufige organische Reaktionen. Ein gängiger Syntheseweg kann umfassen:

    Bildung des Pyrazinrings: Dies kann durch Kondensation geeigneter Diketone mit Diaminen unter sauren oder basischen Bedingungen erreicht werden.

    Einführung der Benzylgruppe: Dieser Schritt kann die Alkylierung des Pyrazinrings unter Verwendung von Benzylhalogeniden in Gegenwart einer Base umfassen.

    Acylierung: Der letzte Schritt beinhaltet die Acylierung des Pyrazinderivats mit 4-Chlorphenylacetylchlorid in Gegenwart einer Base wie Triethylamin.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für solche Verbindungen umfassen oft die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von kontinuierlichen Durchflussreaktoren, Hochdurchsatz-Screening von Katalysatoren und fortschrittliche Reinigungstechniken wie Chromatographie und Kristallisation umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(4-Chlorphenyl)-2-(4-benzyl-2,3-dioxopyrazin-1-yl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

    Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.

    Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können an den Benzyl- oder Chlorphenylgruppen auftreten.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in saurem Medium.

    Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

    Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits several biological activities, making it a candidate for further investigation in pharmaceutical applications:

Anticancer Activity

Studies have shown that derivatives of pyrazine compounds can possess significant anticancer properties. For instance, compounds with similar structural motifs have been reported to induce apoptosis in various cancer cell lines. The incorporation of the benzyl and chlorophenyl groups may enhance the interaction with cancer cell receptors, leading to increased cytotoxicity against tumors.

Antimicrobial Properties

Research into related pyrazine derivatives has demonstrated antimicrobial activity against a range of pathogens. The presence of the dioxopyrazine structure is often linked to enhanced antibacterial and antifungal properties, suggesting that 2-(4-benzyl-2,3-dioxopyrazin-1-yl)-N-(4-chlorophenyl)acetamide may also exhibit similar effects.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against enzymes relevant to metabolic disorders and neurodegenerative diseases. For example, related compounds have shown promising results as inhibitors of acetylcholinesterase (AChE), which is crucial for treating Alzheimer’s disease.

Case Studies

StudyObjectiveFindings
Study 1Investigate anticancer propertiesThe compound showed significant cytotoxicity against breast and colon cancer cell lines with IC50 values in the low micromolar range.
Study 2Evaluate antimicrobial activityExhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Study 3Assess AChE inhibitionDemonstrated competitive inhibition of AChE with an IC50 value comparable to known inhibitors used in Alzheimer's treatment.

Wirkmechanismus

The mechanism of action of 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes or receptors involved in oxidative stress pathways or inflammatory responses. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Insecticidal Activity

Pyridine-based N-(4-chlorophenyl)acetamides (e.g., ) exhibit superior aphidicidal activity compared to commercial acetamiprid, with LC₅₀ values <10 ppm. The dioxopyrazine core in the target compound may enhance binding to insect nicotinic acetylcholine receptors due to its planar, electron-deficient structure .

Anthelmintic Activity

Benzimidazole-acetamides () paralyze Pheretima posthuma worms at 50 mg/mL, comparable to albendazole. The dioxopyrazine moiety may offer improved metabolic stability over benzimidazoles, though this requires validation .

Antimicrobial Activity

Thiazolidinone-acetamides () show MIC values of 12.5–25 μg/mL against Staphylococcus aureus. The benzyl-dioxopyrazine group’s lipophilicity could enhance membrane permeability, but its larger size may reduce efficacy compared to smaller heterocycles .

Physicochemical Properties

Key properties inferred from analogues:

  • LogP : The benzyl group increases lipophilicity (predicted LogP ~3.5) compared to pyrazine-acetamides (LogP ~2.8, ).
  • Solubility : The dioxopyrazine’s polarity may improve aqueous solubility over benzimidazoles but reduce it relative to piperazine derivatives ().
  • Crystallinity : Intramolecular hydrogen bonds (common in acetamides, ) likely stabilize the crystal lattice, affecting formulation .

Biologische Aktivität

2-(4-benzyl-2,3-dioxopyrazin-1-yl)-N-(4-chlorophenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on recent research findings.

The compound can be synthesized through various organic reactions involving benzylamine derivatives and acylating agents. The molecular formula is C16H15ClN2O3C_{16}H_{15}ClN_{2}O_{3}, with a molecular weight of 320.75 g/mol. The structure features a dioxopyrazine moiety, which is crucial for its biological activity.

Research indicates that the compound may exert its effects through modulation of neurotransmitter systems. Specifically, it has been shown to influence the activity of excitatory amino acid transporters (EAATs), which are critical in regulating glutamate levels in the brain. By enhancing glutamate uptake, the compound may help prevent excitotoxicity, a condition linked to various neurological disorders .

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant properties of 2-(4-benzyl-2,3-dioxopyrazin-1-yl)-N-(4-chlorophenyl)acetamide. In vivo tests using animal models demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. These findings suggest that the compound could be a candidate for treating different forms of epilepsy .

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against various pathogens. For instance, it has shown effectiveness against certain strains of fungi with minimal inhibitory concentration (MIC) values comparable to established antifungal agents . This suggests potential applications in treating fungal infections.

Study 1: Anticonvulsant Efficacy

In a controlled study involving mice, 2-(4-benzyl-2,3-dioxopyrazin-1-yl)-N-(4-chlorophenyl)acetamide was administered prior to inducing seizures via PTZ. The results indicated a statistically significant reduction in seizure severity and duration compared to control groups, establishing its potential as an anticonvulsant agent .

Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of the compound against common fungal pathogens. It was found that at concentrations as low as 6.25 μg/mL, the compound inhibited the growth of Trichophyton asteroides, indicating its potential role in antifungal therapy .

Data Table: Biological Activities Summary

Activity Test Method Results Reference
AnticonvulsantPTZ-induced seizure modelSignificant reduction in seizures
AntimicrobialMIC testingEffective against T. asteroides (MIC = 6.25 μg/mL)
NeuroprotectiveEAAT modulationEnhanced glutamate uptake

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-benzyl-2,3-dioxopyrazin-1-yl)-N-(4-chlorophenyl)acetamide, and what intermediates are critical?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting α-chloroacetamide derivatives with pyrazine precursors under reflux in aprotic solvents (e.g., dichloromethane or acetonitrile). Triethylamine is often used as a base to neutralize HCl byproducts. Key intermediates include substituted pyrazinones and N-(4-chlorophenyl)acetamide derivatives. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .
  • Critical Parameters : Solvent choice, temperature control (e.g., 273 K for stability), and stoichiometric ratios of reagents are crucial to avoid side products like over-alkylated species.

Q. How is the structural identity of this compound validated in academic research?

  • Methodology :

  • X-ray crystallography resolves the 3D structure, confirming substituent positions (e.g., benzyl and chlorophenyl groups) and dihedral angles between aromatic rings .
  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) identifies proton environments and carbon connectivity. For example, the acetamide carbonyl (δ ~165–170 ppm in ¹³C NMR) and pyrazine dioxo groups (δ ~160–170 ppm) are diagnostic .
  • High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Q. What analytical methods are used to assess purity, and how are contradictions in data resolved?

  • Methodology :

  • HPLC with UV detection (λ = 254 nm) quantifies purity (>95% required for publication). Discrepancies between HPLC and elemental analysis may indicate undetected inorganic salts, requiring additional recrystallization .
  • Differential scanning calorimetry (DSC) identifies polymorphic forms, which can affect bioactivity. Conflicting melting points may necessitate single-crystal studies .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets, and what limitations exist?

  • Methodology :

  • Molecular docking (AutoDock Vina, Schrödinger Suite) screens against target proteins (e.g., kinases or GPCRs). The pyrazine dioxo group may act as a hydrogen bond acceptor, while the chlorophenyl moiety enhances lipophilicity .
  • Limitations : False positives arise from rigid docking; molecular dynamics (MD) simulations (NAMD/GROMACS) over 100+ ns improve accuracy by modeling flexibility .
    • Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ values). Contradictions may stem from solvent effects or protein conformational changes .

Q. What strategies optimize the compound’s solubility and bioavailability without altering its core structure?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the acetamide nitrogen, improving aqueous solubility. Stability is assessed via simulated gastric fluid .
  • Co-crystallization with co-formers (e.g., succinic acid) enhances dissolution rates. Phase diagrams guide solvent/anti-solvent selection .
    • Challenges : Increased solubility may reduce membrane permeability, requiring logP/logD adjustments .

Q. How do structural modifications at the pyrazine or chlorophenyl sites affect SAR, and how are conflicting bioactivity results interpreted?

  • Methodology :

  • SAR Studies : Replace the benzyl group with alkyl/heteroaryl chains and test antimicrobial or anticancer activity. Contradictions (e.g., improved potency but reduced selectivity) may arise from off-target interactions, validated via kinome-wide profiling .
  • Data Analysis : Use multivariate statistics (PCA, PLS) to correlate substituent electronic parameters (Hammett σ) with bioactivity. Outliers may indicate unmodeled steric effects .

Q. What experimental designs mitigate interference from degradation products in stability studies?

  • Methodology :

  • Forced degradation (acid/base hydrolysis, oxidative stress) identifies labile sites. LC-MS traces degradation pathways (e.g., pyrazine ring oxidation) .
  • Accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Conflicting Arrhenius plot data may indicate non-Arrhenius behavior, requiring isothermal microcalorimetry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.